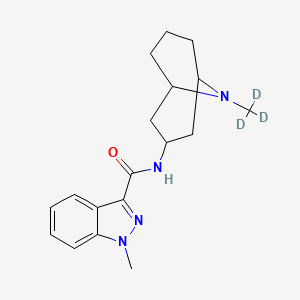

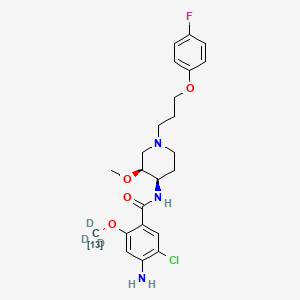

![molecular formula C10H14N2O B562595 (S)-1-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-YL)-ethanamine CAS No. 1315051-29-6](/img/structure/B562595.png)

(S)-1-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-YL)-ethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “(S)-1-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-YL)-ethanamine” is a derivative of 3,4-dihydro-2H-1,4-benzoxazin-6-ol . The benzoxazine ring is a common structure in many biologically active compounds. The presence of the amine group suggests that it could be involved in various chemical reactions.

Synthesis Analysis

Without specific literature or patents, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, benzoxazines can be synthesized through the reaction of 2-aminophenols with formaldehyde and phenols .Molecular Structure Analysis

The compound contains a benzoxazine ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements). This ring is fused to a benzene ring, forming a bicyclic structure .Chemical Reactions Analysis

The amine group in the compound can participate in various reactions, such as acylation, alkylation, and condensation. The reactivity of the compound would also be influenced by the benzoxazine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups (like the amine group in this compound) can influence its solubility in different solvents .Aplicaciones Científicas De Investigación

Subheading Antimicrobial Effectiveness of Dihydro-2H-benzo[1,4]oxazin Derivatives

A study by Mathew et al. (2010) explored the eco-friendly synthesis of 3,4-dihydro-2H-benzo[e]- and other related oxazine derivatives, assessing their antimicrobial activity against various pathogenic fungi and bacteria. These compounds showed significant antimicrobial effects, indicating their potential in fighting infections (Mathew et al., 2010).

Innovative Synthesis Methods

Subheading New Synthesis Approaches for 3,4-Dihydro-2H-benzo[1,4]oxazines

Research by 詹淑婷 (2012) focused on developing new methods for synthesizing 3,4-dihydro-2H-benzo[1,4]oxazines. The study used 2-aminophenol as a starting material, leading to the successful synthesis of several dihydro-2H-benzo[1,4]oxazine derivatives. This represents a new approach to developing these compounds (詹淑婷, 2012).

Herbicidal Applications

Subheading Herbicidal Activity of Dihydro-2H-benzo[1,4]oxazine Derivatives

A study by Huang et al. (2005) identified the herbicidal activity of certain dihydro-2H-benzo[b][1,4]oxazine derivatives, including the commercial herbicide flumioxazin. These compounds were found to inhibit protoporphyrinogen oxidase, suggesting their potential as effective herbicides (Huang et al., 2005).

Anti-Inflammatory Activity

Subheading Anti-Inflammatory Properties of Dihydro-2H-benzo[e][1,3]oxazine Derivatives

Li et al. (2016) synthesized novel dihydro-2H-benzo[e][1,3]oxazine derivatives and evaluated their anti-inflammatory activity. Some compounds exhibited higher anti-inflammatory activity than ibuprofen, indicating their potential as new anti-inflammatory agents (Li et al., 2016).

Synthesis and Structural Analysis

Subheading Synthesis and Characterization of Isomeric Benzo[1,4]oxazines

Santes et al. (1999) investigated the synthesis of various isomeric benzo[1,4]oxazines, providing insights into their structural characteristics through NMR spectroscopy and X-ray crystallography. This research adds to the understanding of the chemical properties of these compounds (Santes et al., 1999).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(1S)-1-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-7(11)8-2-3-10-9(6-8)12-4-5-13-10/h2-3,6-7,12H,4-5,11H2,1H3/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUVWVCBXUZDRMG-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)OCCN2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC2=C(C=C1)OCCN2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,4aS,8aS)-Decahydro-N-(2-hydroxy-1,1-dimethylethyl)-2-[(2R,3R)-2-hydroxy-3-carbobenzyloxyamino-4-phenylthiobutyl]-3-isoquinolinecarboxamide](/img/structure/B562512.png)

![4-Hexen-2-one, 3-methyl-, [R-(E)]- (9CI)](/img/no-structure.png)

![4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B562518.png)

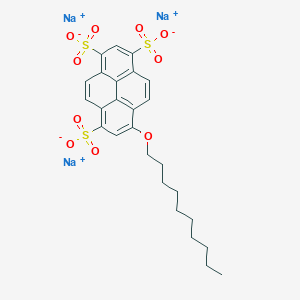

methyl}naphthalene-2,7-disulfonic acid](/img/structure/B562521.png)

![4-[4-(Dimethylamino)-1-(4'-chlorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)-benzonitrile](/img/structure/B562529.png)

![2-{2-Chloro-4-mesyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl}-4,6-dihydroxycyclohexane-1,3-dione](/img/structure/B562535.png)